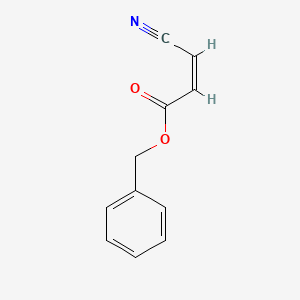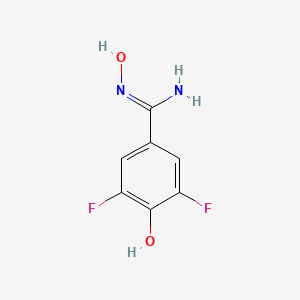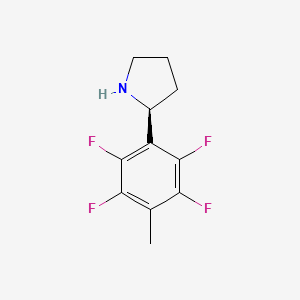
6-Fluoro-3-(phenylsulfonyl)-7-(piperazin-1-yl)-1H-indazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Fluoro-3-(phenylsulfonyl)-7-(piperazin-1-yl)-1H-indazole is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorine atom, a phenylsulfonyl group, and a piperazinyl moiety attached to an indazole core. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a valuable subject of study.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3-(phenylsulfonyl)-7-(piperazin-1-yl)-1H-indazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ketones or aldehydes.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the Phenylsulfonyl Group: This step involves sulfonylation reactions using reagents like benzenesulfonyl chloride in the presence of a base such as triethylamine.
Incorporation of the Piperazinyl Moiety: The piperazinyl group can be introduced through nucleophilic substitution reactions using piperazine and appropriate leaving groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently.
化学反応の分析
Types of Reactions
6-Fluoro-3-(phenylsulfonyl)-7-(piperazin-1-yl)-1H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic and electrophilic substitution reactions can be performed using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: NaBH4 in methanol at 0°C.
Substitution: Piperazine in acetonitrile (MeCN) with heating.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学的研究の応用
6-Fluoro-3-(phenylsulfonyl)-7-(piperazin-1-yl)-1H-indazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
作用機序
The mechanism of action of 6-Fluoro-3-(phenylsulfonyl)-7-(piperazin-1-yl)-1H-indazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
類似化合物との比較
Similar Compounds
- 6-Fluoro-3-(3-fluorophenyl)sulfonyl-4-(4-methylsulfonyl)piperazin-1-ylquinoline
- 6-Fluoro-3-methyl-2-(piperazin-1-yl)quinoline hydrochloride
Uniqueness
6-Fluoro-3-(phenylsulfonyl)-7-(piperazin-1-yl)-1H-indazole is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and development.
特性
分子式 |
C17H17FN4O2S |
|---|---|
分子量 |
360.4 g/mol |
IUPAC名 |
3-(benzenesulfonyl)-6-fluoro-7-piperazin-1-yl-2H-indazole |
InChI |
InChI=1S/C17H17FN4O2S/c18-14-7-6-13-15(16(14)22-10-8-19-9-11-22)20-21-17(13)25(23,24)12-4-2-1-3-5-12/h1-7,19H,8-11H2,(H,20,21) |
InChIキー |
RAYAHGQBDRNGIB-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)C2=C(C=CC3=C(NN=C32)S(=O)(=O)C4=CC=CC=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Chloro-3-isobutyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12959331.png)
![tert-Butyl 6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B12959347.png)






![6-Chloro-3-hydroxybenzo[b]thiophene-2-carbohydrazide](/img/structure/B12959381.png)




